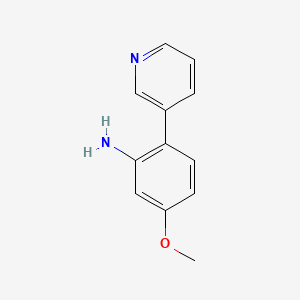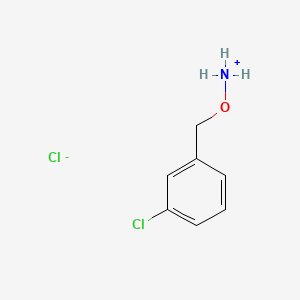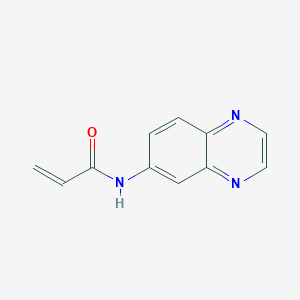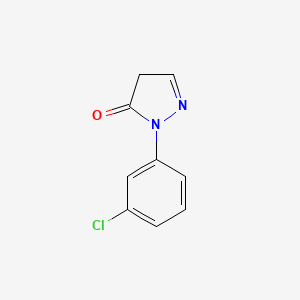
5-Methoxy-2-(pyridin-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(pyridin-3-yl)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position and a pyridin-3-yl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(pyridin-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyaniline and 3-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 5-methoxyaniline with 3-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-methoxy-2-(pyridin-3-yl)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(pyridin-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-(pyridin-2-yl)aniline: Similar structure but with the pyridine ring at a different position.
5-Methoxy-2-(pyridin-2-yl)aniline: Another positional isomer with different electronic properties.
Uniqueness
5-Methoxy-2-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
5-methoxy-2-pyridin-3-ylaniline |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-5-11(12(13)7-10)9-3-2-6-14-8-9/h2-8H,13H2,1H3 |
InChI-Schlüssel |
OVISNWNCOMWLCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CN=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)







